1,6-Dibromo-3-hydroxy-2-naphthoic acid
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Overview
Description
1,6-Dibromo-3-hydroxy-2-naphthoic acid is a chemical compound with the molecular formula C11H6Br2O3 and a molecular weight of 345.97 g/mol . It is also known by other names such as 4,7-dibromo-3-hydroxy-2-naphthoic acid . This compound is characterized by its light yellow to yellow-green crystalline appearance .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Dibromo-3-hydroxy-2-naphthoic acid can be synthesized through the bromination of 3-hydroxy-2-naphthoic acid . The reaction typically involves the use of bromine in an appropriate solvent under controlled conditions to ensure selective bromination at the desired positions on the naphthalene ring.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination reactions, followed by purification steps such as recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1,6-Dibromo-3-hydroxy-2-naphthoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can be performed to remove bromine atoms or modify the hydroxyl group.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Alkaline permanganate is commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
Oxidation: Products such as phthalic acid can be formed through oxidation.
Reduction: Reduced derivatives with fewer bromine atoms.
Substitution: Substituted derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
1,6-Dibromo-3-hydroxy-2-naphthoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,6-Dibromo-3-hydroxy-2-naphthoic acid involves its interaction with specific molecular targets. The bromine atoms and hydroxyl group play a crucial role in its reactivity and binding affinity to various biological molecules. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2-naphthoic acid: A precursor in the synthesis of 1,6-Dibromo-3-hydroxy-2-naphthoic acid.
4,7-Dibromo-3-hydroxy-2-naphthoic acid: Another brominated derivative with similar properties.
Uniqueness
This compound is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. This makes it valuable in various applications where selective reactivity is required .
Properties
Molecular Formula |
C11H6Br2O3 |
---|---|
Molecular Weight |
345.97 g/mol |
IUPAC Name |
1,6-dibromo-3-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H6Br2O3/c12-6-1-2-7-5(3-6)4-8(14)9(10(7)13)11(15)16/h1-4,14H,(H,15,16) |
InChI Key |
PHECEOVDWZNAML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2C=C1Br)O)C(=O)O)Br |
Origin of Product |
United States |
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